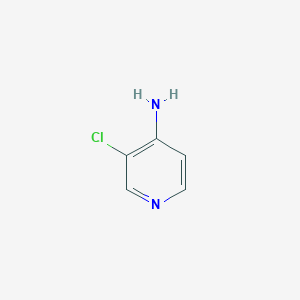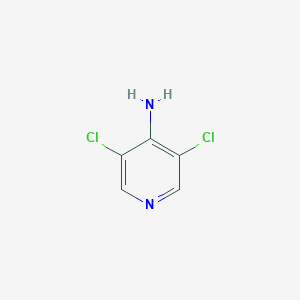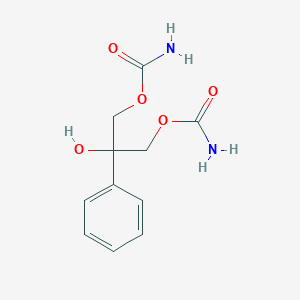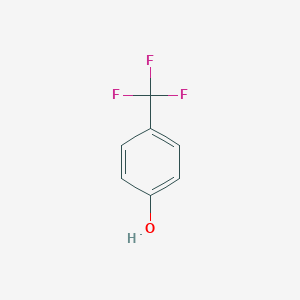![molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4](/img/structure/B195952.png)
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9'-desmethylgranisetron is a member of indazoles and an aromatic amide.
Mechanism of Action
Target of Action
Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems .
Mode of Action
Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding .
Biochemical Pathways
The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting . This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects .
Pharmacokinetics
Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL . It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism . It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.
Result of Action
The primary result of Granisetron Impurity B’s action is the prevention of nausea and vomiting . This is particularly beneficial in scenarios such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea, and radiation-induced nausea .
Biochemical Analysis
Biochemical Properties
Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors . The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally .
Cellular Effects
Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting .
Molecular Mechanism
At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors . This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting .
Temporal Effects in Laboratory Settings
The effects of Granisetron Impurity B change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Granisetron Impurity B vary with different dosages in animal models .
Metabolic Pathways
Granisetron Impurity B is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary route of clearance from the body is via hepatic metabolism .
Properties
CAS No. |
107007-95-4 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+ |
InChI Key |
GHVQAOGYNZNTIA-YHWZYXNKSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Beige Solid |
melting_point |
217-219°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; 1-Desmethyl Granisetron; endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)

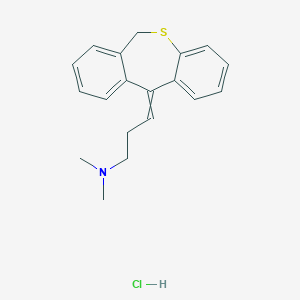
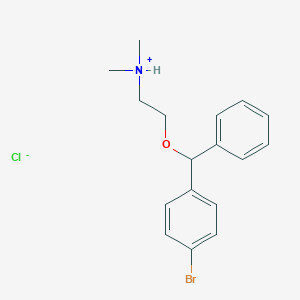
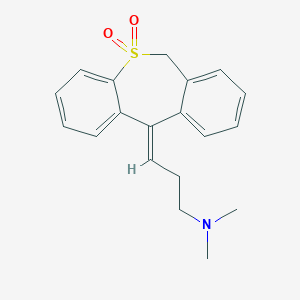
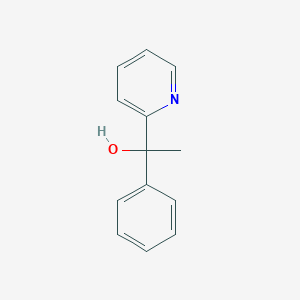

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)

